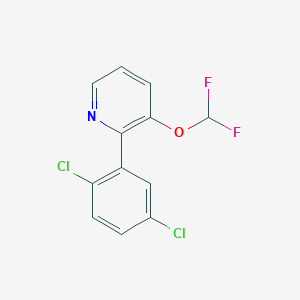
2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C12H7Cl2F2NO. This compound is characterized by the presence of dichlorophenyl and difluoromethoxy groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine typically involves the reaction of 2,5-dichlorophenyl derivatives with difluoromethoxy reagents under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bond between the phenyl and pyridine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorophenylacetonitrile: Similar in structure but with a nitrile group instead of the pyridine ring.
2,5-Dichlorobenzyl cyanide: Contains a cyanide group and is used in different chemical applications.
2,5-Dichloro-4-(difluoromethoxy)pyridine: A closely related compound with slight structural variations.
Uniqueness
2-(2,5-Dichlorophenyl)-3-(difluoromethoxy)pyridine is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H7Cl2F2NO |
|---|---|
Poids moléculaire |
290.09 g/mol |
Nom IUPAC |
2-(2,5-dichlorophenyl)-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C12H7Cl2F2NO/c13-7-3-4-9(14)8(6-7)11-10(18-12(15)16)2-1-5-17-11/h1-6,12H |
Clé InChI |
SIGFEHLLDAFCJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=C(C=CC(=C2)Cl)Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


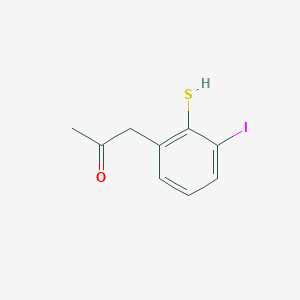


![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
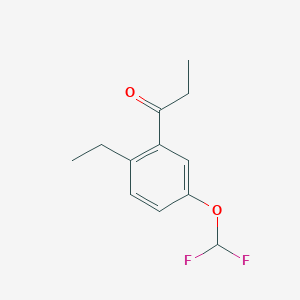

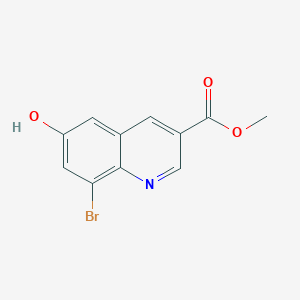
![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)
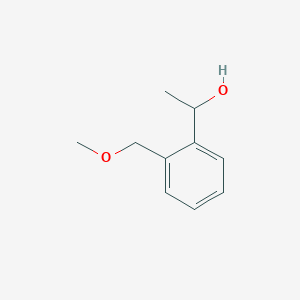

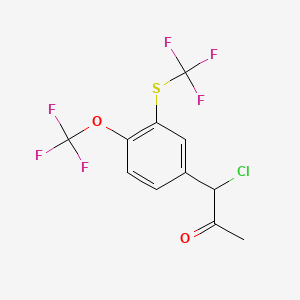


![(7S,8R,9R,10R)-(9H-Fluoren-9-YL)methyl 8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-A]azepine-11-carboxylate](/img/structure/B14036150.png)
